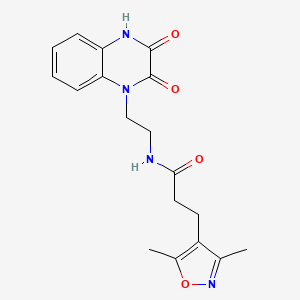![molecular formula C24H21ClN2O2 B10982334 1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B10982334.png)
1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE is an organic compound with a complex structure that includes a benzimidazole core, a chlorophenoxyethyl group, and a methoxyphenyl ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE typically involves multiple steps. One common method is the Claisen–Schmidt condensation, which involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 4’-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A triazole fungicide with a similar benzimidazole core.
Clotrimazole: An antifungal agent with a similar imidazole structure.
Miconazole: Another antifungal agent with a similar imidazole structure.
Uniqueness
1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H21ClN2O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-28-20-11-6-18(7-12-20)8-15-24-26-22-4-2-3-5-23(22)27(24)16-17-29-21-13-9-19(25)10-14-21/h2-15H,16-17H2,1H3/b15-8+ |
InChI Key |
QEKUNNGCKIOSAT-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982255.png)

![3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]propanamide](/img/structure/B10982264.png)

![N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10982282.png)
![[1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10982284.png)
![1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B10982286.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazino]-1-propanone](/img/structure/B10982295.png)

![1-(2-ethoxyphenyl)-4-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B10982315.png)

![N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10982321.png)
![N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982327.png)
![1-(morpholin-4-yl)-2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B10982340.png)
